Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride
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Overview
Description
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is a chemical compound with a unique structure that combines the hydantoin ring with a dimethylamino propyl group and a thio group. This compound is often used in various scientific research applications due to its reactivity and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride typically involves the reaction of hydantoin with 3-(dimethylamino)propyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated systems and real-time monitoring ensures that the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding hydantoin derivative without the thio group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted hydantoin derivatives. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride involves its ability to form stable complexes with various biological molecules. The dimethylamino group can interact with amino acids and proteins, while the thio group can form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Hydantoin: A simpler compound with a similar ring structure but without the dimethylamino propyl and thio groups.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with a dimethylamino propyl group, used as a coupling agent in peptide synthesis.
Uniqueness
Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is unique due to the combination of the hydantoin ring, dimethylamino propyl group, and thio group. This combination provides the compound with distinct reactivity and the ability to form stable complexes, making it valuable in various scientific research applications .
Properties
CAS No. |
86503-26-6 |
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Molecular Formula |
C8H16ClN3OS |
Molecular Weight |
237.75 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H15N3OS.ClH/c1-10(2)4-3-5-11-7(12)6-9-8(11)13;/h3-6H2,1-2H3,(H,9,13);1H |
InChI Key |
DLKTWPILTHWFGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)CNC1=S.Cl |
Origin of Product |
United States |
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